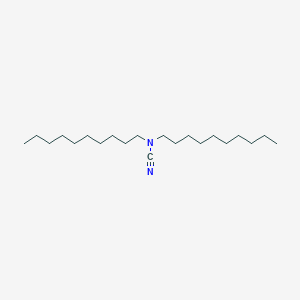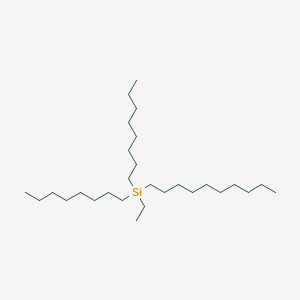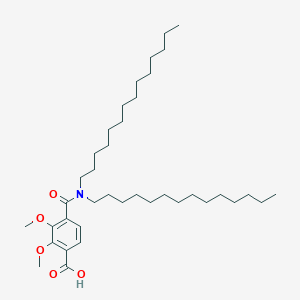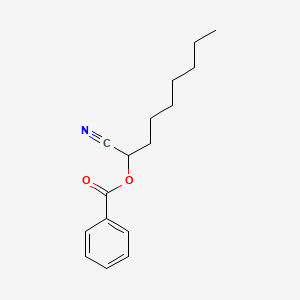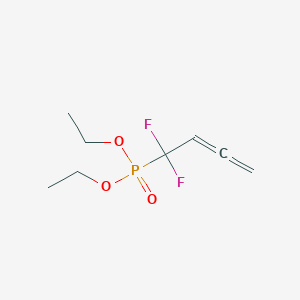
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluorobutadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable difluorobutadiene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification techniques like distillation or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The difluorobutadiene moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phosphonates.
Scientific Research Applications
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors, through the formation of covalent bonds. The difluorobutadiene moiety can participate in electrophilic or nucleophilic reactions, while the phosphonate group can form stable complexes with metal ions or other biological molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: This compound has a similar phosphonate group but differs in the structure of the attached moiety.
Diethyl (1,1-difluoro-3-hydroxypropyl)phosphonate: Another related compound with a different functional group attached to the phosphonate.
Uniqueness
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate is unique due to the presence of the difluorobutadiene moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
118438-98-5 |
|---|---|
Molecular Formula |
C8H13F2O3P |
Molecular Weight |
226.16 g/mol |
InChI |
InChI=1S/C8H13F2O3P/c1-4-7-8(9,10)14(11,12-5-2)13-6-3/h7H,1,5-6H2,2-3H3 |
InChI Key |
GXBHQTBXMMOUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C=C=C)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


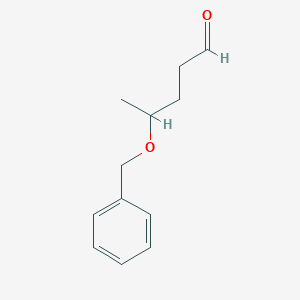
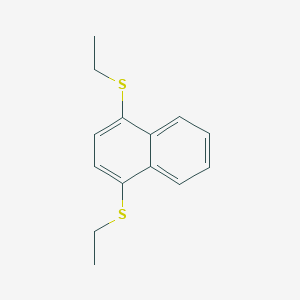

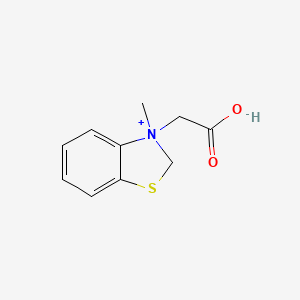

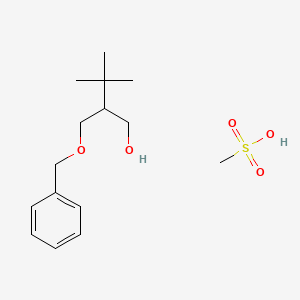
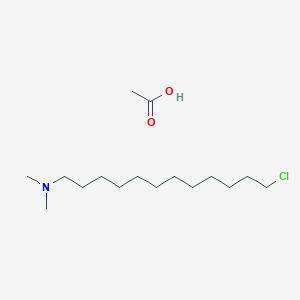

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
